molecular formula C8H10BBrO3 B1519895 (4-(2-Bromoethoxy)phenyl)boronic acid CAS No. 913836-06-3

(4-(2-Bromoethoxy)phenyl)boronic acid

Cat. No.: B1519895
CAS No.: 913836-06-3
M. Wt: 244.88 g/mol
InChI Key: IJUQRBJDVKMDFJ-UHFFFAOYSA-N
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Description

“(4-(2-Bromoethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 913836-06-3. It has a molecular weight of 244.88 and its IUPAC name is 4-(2-bromoethoxy)phenylboronic acid . It is a solid substance stored at an inert atmosphere, 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a density of 1.5±0.1 g/cm³. It has a boiling point of 387.3±52.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.0±0.4 cm³ and a molar volume of 159.5±5.0 cm³ .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

(4-(2-Bromoethoxy)phenyl)boronic acid, a type of phenyl boronic acid (PBA), plays a significant role in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs). PBAs are crucial as binding ligands to pendant diols, especially in saccharide recognition. The research highlights the quenching of near-infrared fluorescence in SWNTs in response to saccharide binding, demonstrating a systematic connection between SWNT photoluminescence quantum yield and the structure of the boronic acid. This property is harnessed for saccharide recognition using near-infrared photoluminescence, showing selectivity towards certain sugars like pentoses, which is critical in developing sensors and recognition elements in biological and chemical sensing technologies (Mu et al., 2012).

Chemical Catalysis

Boronic acids, including derivatives like this compound, are instrumental in chemical synthesis and catalysis. They have been used effectively in dehydrative amidation between carboxylic acids and amines, a process essential for peptide synthesis. The ortho-substituent of boronic acid plays a pivotal role in this catalysis by preventing the coordination of amines to the boron atom of the active species, thereby accelerating the amidation process (Wang, Lu, & Ishihara, 2018).

Material Science and Engineering

In material science, this compound derivatives are used to enhance the properties of materials like polyethylenimine, significantly improving its effectiveness in gene delivery. The incorporated boronic acid groups improve the condensation ability to DNA and enhance cell uptake due to interaction with cellular ligands. This finding is vital for developing efficient gene delivery systems (Peng, Chen, Zhong, & Zhuo, 2010).

Carbohydrate Binding and Sensor Development

Boronic acids are known for their ability to form stable complexes with diols, especially carbohydrates, under physiological conditions. This property is exploited in the design of receptors and sensors, where derivatives of this compound can be used to recognize and bind to cell-surface glycoconjugates. Such applications are essential in the development of selective receptors for biological and chemical sensing applications (Dowlut & Hall, 2006).

Safety and Hazards

“(4-(2-Bromoethoxy)phenyl)boronic acid” is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

(4-(2-Bromoethoxy)phenyl)boronic acid is a type of organoboron compound . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds, in general, are known for their stability, mild and functional group tolerant reaction conditions, and rapid transmetalation with palladium (ii) complexes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the environment, can significantly affect the compound’s action, efficacy, and stability .

Properties

IUPAC Name

[4-(2-bromoethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUQRBJDVKMDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657195
Record name [4-(2-Bromoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-06-3
Record name B-[4-(2-Bromoethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Bromoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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